124771-44-4
Here are some general areas of scientific research where 4-ethynyl-N-methylbenzamide might be relevant:
Scientific databases can be a good starting point for finding more details about the research applications of 4-ethynyl-N-methylbenzamide. These databases are often subscription-based, but some universities and public libraries may provide access. Here are some examples of scientific databases you can explore:
4-Ethynyl-N-methylbenzamide is an organic compound with the molecular formula . It features an ethynyl group attached to a benzene ring and a methyl group on the nitrogen of the amide functional group. This structure endows the compound with unique chemical properties, making it a subject of interest in various fields including organic synthesis and medicinal chemistry.
Research indicates that 4-ethynyl-N-methylbenzamide exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its interaction with specific molecular targets may lead to inhibition or activation of pathways related to cell growth and apoptosis, making it a candidate for further pharmacological studies.
The synthesis of 4-ethynyl-N-methylbenzamide typically involves an amidation reaction between 4-ethynylbenzoic acid and methylamine. This process often requires a coupling agent such as N,N’-dicyclohexylcarbodiimide, conducted in an inert solvent like dichloromethane at room temperature.
4-Ethynyl-N-methylbenzamide serves multiple roles in scientific research:
The interaction studies of 4-ethynyl-N-methylbenzamide focus on its ability to bind with specific enzymes or receptors within biological systems. These interactions can modulate biochemical pathways, influencing cellular functions such as proliferation and apoptosis. Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects.
Several compounds share structural similarities with 4-ethynyl-N-methylbenzamide, each possessing distinct properties:
The uniqueness of 4-ethynyl-N-methylbenzamide lies in its combination of both ethynyl and methyl groups. This dual functionality enhances its reactivity and potential biological activity, distinguishing it from similar compounds that lack one of these features.
First reported in the early 2000s, 4-ethynyl-N-methylbenzamide gained prominence through its inclusion in specialty chemical catalogs such as Sigma-Aldrich and AChemBlock. The compound's development paralleled advances in:
The compound's structural features drive its scientific utility:
This trifunctional architecture supports applications in:
Recent studies (2020–2025) highlight three key advancements:
As of 2025, 4-ethynyl-N-methylbenzamide features in:
The synthesis of 4-ethynyl-N-methylbenzamide traditionally begins with functionalized benzoic acid derivatives. A common approach involves the conversion of 4-bromobenzoic acid into its corresponding methyl ester, followed by palladium-catalyzed Sonogashira coupling with trimethylsilylacetylene to introduce the ethynyl group [1] [2]. Subsequent hydrolysis of the ester yields 4-ethynylbenzoic acid, which undergoes amidation with methylamine in the presence of coupling agents such as thionyl chloride or carbodiimides [6].
Key steps in this route include:
This method typically achieves yields of 65–75% for the final product, with purity dependent on recrystallization solvents such as ethanol-water mixtures .
Catalyst selection critically influences efficiency and selectivity. Homogeneous catalysts like palladium(II) acetate with triphenylphosphine are standard for Sonogashira coupling, but heterogeneous alternatives (e.g., palladium on carbon) offer easier recovery for industrial applications [2] . Nickel-based catalysts have also been explored for cost reduction, though they require elevated temperatures (~100°C) and exhibit lower turnover frequencies [3].
Recent innovations include:
Amidation of 4-ethynylbenzoic acid with methylamine is optimized through activating agents and solvent selection. Comparative studies reveal:
| Activating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Thionyl chloride | Dichloromethane | 0–5°C | 78 |
| EDCI/HOBt | DMF | Room temp | 82 |
| DCC/DMAP | THF | 40°C | 75 |
EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: Hydroxybenzotriazole; DCC: Dicyclohexylcarbodiimide; DMAP: 4-Dimethylaminopyridine [6].
Microwave-assisted amidation reduces reaction times from 24 hours to 30 minutes, achieving comparable yields (80%) with reduced solvent volumes .
Eco-friendly methodologies prioritize solvent reduction and catalytic efficiency. Notable strategies include:
These methods reduce waste generation by 40–60% compared to conventional routes [4].
Transitioning from laboratory to industrial synthesis presents multiple hurdles:
Current industrial protocols favor two-stage continuous flow systems for Sonogashira coupling and amidation, achieving throughputs of 50–100 kg/day with 90% purity post-crystallization .